2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid
Description
2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core fused with a 2-methylpropanoic acid substituent.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,10(14)15)8-7-13-6-4-3-5-9(13)12-8/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
HBJPMONYICBGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN2CCCCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and aldehydes. Subsequent steps may include alkylation to introduce the methyl group and carboxylation to form the propanoic acid moiety.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial strains.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and analgesic medications.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism by which 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Calculated based on structural analysis.
Key Structural and Functional Differences
- Carboxylic Acid vs. Amine Derivatives : The target compound’s carboxylic acid group (pKa ~3–5) contrasts with the basic amines in –4, which likely exhibit pKa values ~9–11. This difference impacts solubility, bioavailability, and target interactions .
- Substituent Complexity: ’s compound includes ester, nitrophenyl, and cyano groups, which increase molecular weight and lipophilicity compared to the simpler carboxylic acid in the target .
- Conjugation Effects : The α,β-unsaturated system in ’s compound may enhance electrophilicity, enabling covalent binding to biological targets, a feature absent in the saturated target compound .
Biological Activity
2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 182.23 g/mol
- CAS Number : 858511-18-9
Antiproliferative Effects
Recent studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds derived from 2-methyl-5,6,7,8-tetrahydroquinoline were tested against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) cells. The most active derivatives showed significant IC50 values indicating their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, particularly affecting the G1/S transition.
- Mitochondrial Membrane Depolarization : This process leads to increased reactive oxygen species (ROS) production which is critical in triggering apoptosis in cancer cells .
- Inhibition of Specific Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell proliferation and survival .
Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives found that specific compounds significantly inhibited the growth of A2780 ovarian carcinoma cells. The most promising compound induced mitochondrial damage and elevated ROS levels, leading to apoptosis .
Study 2: Structure-Activity Relationship
Research investigating the structure-activity relationship (SAR) of tetrahydroimidazo compounds revealed that modifications at specific positions on the imidazo ring could enhance biological activity. For example, introducing electron-withdrawing groups increased antiproliferative potency against HeLa cells .
Table 1: Biological Activity of Selected Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | A2780 (Ovarian) | Mitochondrial depolarization |
| Compound B | 10.0 | HeLa (Cervical) | Cell cycle arrest |
| Compound C | 15.0 | HT-29 (Colorectal) | ROS production and apoptosis induction |
Table 2: Structure-Activity Relationship Findings
| Modification | Impact on Activity |
|---|---|
| Electron-withdrawing group at position X | Increased potency |
| Alkyl substitution at position Y | Decreased potency |
| Aromatic ring addition | Enhanced selectivity |
Q & A
Q. Table 1: Example Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 51–55% | |
| Bromination | Pyridinium tribromide, dioxane, 105°C | 35.2% |
Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?
Answer:
1H and 13C NMR are critical for structural elucidation:
- 1H NMR : Peaks at δ 4.76 (s, 2H, CH2), 2.87–2.89 (t, 2H, CH2), and 1.82–1.96 (m, 4H, cyclic CH2) confirm the tetrahydroimidazo[1,2-a]pyridine scaffold.
- 13C NMR : Signals near δ 170 ppm (carboxylic acid COOH) and δ 160–165 ppm (imidazole carbons) validate functional groups.
IR spectroscopy (stretching at 1700–1750 cm⁻¹ for C=O) and HRMS (e.g., [M+H]+ = 335) further corroborate the structure .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ) | Assignment |
|---|---|---|
| CH2 (cyclic) | 1.82–1.96 ppm | Tetrahydro ring |
| COOH | 170 ppm (13C) | Carboxylic acid |
Advanced: How can researchers optimize reaction conditions to mitigate low yields in bromination steps?
Answer:
Low yields in bromination (e.g., 35.2% ) arise from side reactions or incomplete conversion. Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. dioxane.
- Catalyst Addition : Lewis acids (e.g., FeCl3) could improve electrophilic substitution.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 105°C) to control exothermicity.
Validate improvements via HPLC monitoring and kinetic studies .
Advanced: What contradictions exist in the reported biological activities of structurally similar compounds, and how can they be resolved?
Answer:
Discrepancies in antibacterial or pharmacological activities (e.g., imidazo[1,2-a]pyridine derivatives ) may stem from:
- Structural Variations : Substitutions at the 2-position (e.g., propanoic acid vs. ethyl esters) alter bioavailability.
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines.
Resolution : - Standardize assays using CLSI guidelines.
- Conduct structure-activity relationship (SAR) studies with controlled substituents .
Advanced: What methodological approaches are recommended for analyzing the compound’s stability under varying pH conditions?
Answer:
Stability studies should include:
pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C.
HPLC/UPLC Monitoring : Track degradation products (e.g., hydrolysis of the carboxylic acid group).
Mass Spectrometry : Identify degradation pathways (e.g., dealkylation or ring-opening).
Environmental factors like pH 4–8 significantly impact stability, necessitating controlled storage (2–8°C, inert atmosphere) .
Advanced: How can spectral data discrepancies (e.g., HRMS vs. NMR) be systematically resolved?
Answer:
Discrepancies arise from impurities or isotopic interference. Mitigation steps:
Purification : Re-crystallize or use preparative HPLC.
Cross-Validation : Compare HRMS ([M+H]+ = 430 ) with 13C NMR carbonyl signals.
Isotopic Labeling : Use deuterated solvents to clarify splitting patterns in 1H NMR.
Document anomalies in supplementary data for transparency .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Purity >98% confirmed using C18 columns (UV detection at 254 nm).
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values.
- Melting Point : Sharp range (e.g., 215–217°C ) indicates homogeneity.
Report all methods in peer-reviewed formats .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
